4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl chloride
Overview
Description
Mechanism of Action
Mode of Action
Sulfonyl chlorides are typically electrophilic and can undergo nucleophilic substitution reactions . They can react with nucleophiles present in biological systems, leading to various biochemical changes.
Biochemical Pathways
It’s known that sulfonyl chlorides can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Result of Action
The reactivity of the sulfonyl chloride group suggests that it could potentially modify proteins or other biomolecules, leading to changes in cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl chloride primarily undergoes electrophilic aromatic substitution reactions due to the presence of the sulfonyl chloride group . It can also participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with amines can yield sulfonamide derivatives, while reaction with alcohols can produce sulfonate esters .
Scientific Research Applications
4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl chloride is utilized in various scientific research applications:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Pharmaceutical Development: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of advanced materials with specific properties.
Biological Research: The compound is used in the study of biological pathways and mechanisms.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethoxy)benzenesulfonyl chloride
- 4-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl chloride
Uniqueness: 4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl chloride is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties to the molecule. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)benzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O3S/c9-16(13,14)7-3-1-6(2-4-7)15-5-8(10,11)12/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUDMBYRPHOVNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(F)(F)F)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901234126 | |
Record name | 4-(2,2,2-Trifluoroethoxy)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901234126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954369-08-5 | |
Record name | 4-(2,2,2-Trifluoroethoxy)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=954369-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,2,2-Trifluoroethoxy)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901234126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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